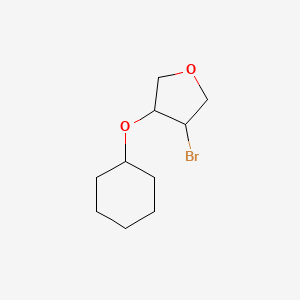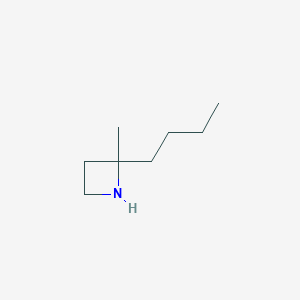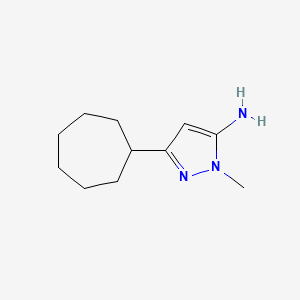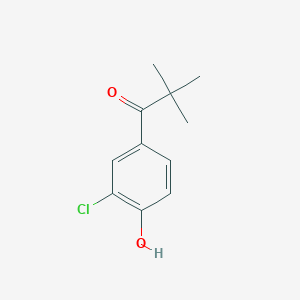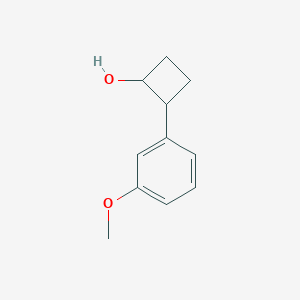
2-(3-Methoxyphenyl)cyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)cyclobutan-1-OL is an organic compound with the molecular formula C11H14O2 It features a cyclobutane ring substituted with a 3-methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclobutan-1-OL typically involves the cycloaddition of suitable precursors. One common method is the [2+2] cycloaddition reaction, where a diene and an alkene react under UV light or thermal conditions to form the cyclobutane ring. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with a cyclobutanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclobutanol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: Formation of cyclobutanone derivatives
Reduction: Formation of cyclobutanol derivatives
Substitution: Formation of substituted cyclobutane derivatives
Scientific Research Applications
2-(3-Methoxyphenyl)cyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)cyclobutan-1-amine
- 2-(3-Methoxyphenyl)cyclobutan-1-carboxylic acid
- 2-(3-Methoxyphenyl)cyclobutan-1-thiol
Uniqueness
2-(3-Methoxyphenyl)cyclobutan-1-OL is unique due to the presence of both a hydroxyl group and a methoxyphenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The hydroxyl group allows for hydrogen bonding and oxidation-reduction reactions, while the methoxyphenyl group provides aromatic stability and potential for substitution reactions.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-4-2-3-8(7-9)10-5-6-11(10)12/h2-4,7,10-12H,5-6H2,1H3 |
InChI Key |
FSIYCKDCQRELLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile](/img/structure/B13312525.png)
![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine](/img/structure/B13312531.png)
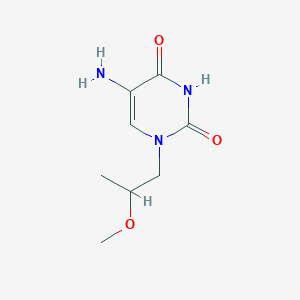
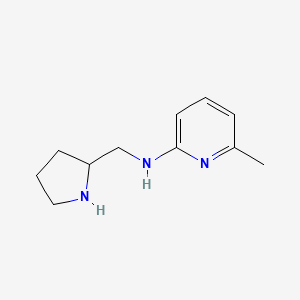
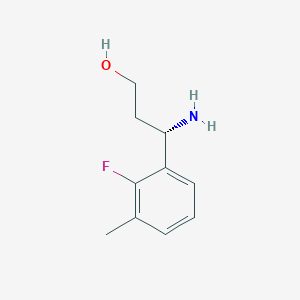
![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
![4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13312563.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)
